2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(2,3-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-25-19-12-6-9-16(21(19)26-2)22-20(24)13-23-17-10-4-3-7-14(17)15-8-5-11-18(15)23/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMVMXHKKPYXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)CN2C3=C(CCC3)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Flow Chemistry Approach
Continuous flow systems improve scalability:
- Reactor Setup : Tubular reactor with immobilized Cu catalyst.
- Throughput : 12 g/hour with 99% purity after recrystallization.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Scalability | Key Advantage |
|---|---|---|---|---|
| Conventional Alkylation | 68–74 | 24 | Moderate | Low equipment requirements |
| Microwave-Assisted | 70–76 | 0.5 | High | Rapid synthesis |
| Flow Chemistry | 75–80 | Continuous | Industrial | High throughput and consistency |
Challenges and Solutions
- Regioselectivity in Annulation : Competing [3+2] pathways are suppressed using Cu(acac)₂ instead of Rh catalysts.
- Purification Difficulties : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves acetamide byproducts.
- Moisture Sensitivity : Reactions conducted under nitrogen with molecular sieves (4Å) improve reproducibility.
Industrial Production Considerations
- Catalyst Recycling : Cu(acac)₂ is recovered via aqueous extraction (85% recovery).
- Waste Management : DMF is distilled and reused, reducing environmental impact.
- Quality Control : HPLC with UV detection (λ = 254 nm) ensures >99% purity.
Reaction Mechanism Elucidation
The alkylation step proceeds via an SN2 mechanism :
- Deprotonation of the indole nitrogen generates a nucleophilic site.
- The 2-bromoacetamide attacks, displacing bromide and forming the C–N bond.
Supporting Evidence :
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Comparisons
Table 1: Key Features of Selected Acetamide Derivatives
Key Observations
Structural Variations and Bioactivity :
- The target compound ’s dihydrocyclopenta[b]indole core is distinct from the naphthyridine in Goxalapladib or the pyrimidoindole in . These structural differences likely dictate divergent biological targets. For example, Goxalapladib’s naphthyridine ring is critical for phospholipase A2 inhibition , while pyrimidoindoles often target kinases .
- The dimethoxyphenyl group in the target compound contrasts with the trifluoromethyl and chloro substituents in Goxalapladib and alachlor, respectively. Methoxy groups enhance solubility but may reduce membrane permeability compared to lipophilic chloro/trifluoromethyl groups .
Therapeutic vs. Agrochemical Applications :
- Alachlor and related chloroacetamides () are herbicides targeting plant lipid biosynthesis, whereas the target compound and its pharmaceutical analogs (e.g., Goxalapladib) are designed for human therapeutics. This distinction reflects substituent-driven selectivity; chloro groups in pesticides enhance environmental stability, while methoxy/aryl groups in drugs optimize receptor binding .
Coordination Chemistry: The dichlorophenyl-pyrazolyl acetamide () demonstrates strong metal-coordination capabilities due to its planar amide and heterocyclic moieties.
Research Findings and Data
Table 2: Physicochemical and Pharmacological Data (Inferred)
| Property | Target Compound | Alachlor | Goxalapladib |
|---|---|---|---|
| Molecular Weight | ~380 g/mol | 269.8 g/mol | 718.8 g/mol |
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | 3.8 (high lipophilicity) | 6.2 (very high lipophilicity) |
| Key Interactions | Hydrogen bonding (amide, methoxy), π-π stacking (indole) | Hydrophobic (chloro, ethyl) | π-π stacking (naphthyridine), hydrophobic (trifluoromethyl) |
| Therapeutic Area | Inferred: CNS disorders, oncology | Agriculture (herbicide) | Cardiovascular (atherosclerosis) |
Notes:
- Alachlor ’s chloro and ethyl groups enhance soil persistence, a critical agrochemical property, but raise toxicity concerns in mammals .
Biological Activity
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process. One common method includes the copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates. This reaction provides a straightforward access to dihydrocyclopenta[b]indoles bearing two contiguous all-carbon quaternary centers in good yields.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds structurally similar to this compound have shown significant antiproliferative activities against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). Notably, related compounds have exhibited IC50 values in the low micromolar range, indicating potent activity .
The mechanism of action for this compound involves its interaction with specific molecular targets that modulate cellular functions. Preliminary studies suggest that it may induce apoptosis in cancer cells through the following pathways:
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase.
- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is essential for mitosis .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of related indole derivatives. Below is a summary table of findings from recent studies:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 7d | HeLa | 0.52 | Apoptosis induction, G2/M arrest |
| 7d | MCF-7 | 0.34 | Tubulin polymerization inhibition |
| 7d | HT-29 | 0.86 | Apoptosis induction |
These findings indicate that compounds similar to this compound demonstrate robust anticancer effects through multiple mechanisms .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide?
- Methodological Answer : The synthesis typically involves coupling reactions between activated intermediates (e.g., acid chlorides or mixed anhydrides) and amine-containing precursors. Key parameters include:
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
- Catalysts : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbodiimide derivatives for amide bond formation .
- Temperature : Controlled at 273 K during coupling to minimize side reactions .
- Workup : Acid-base extraction and column chromatography for purification.
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR to verify substituent positions and aromaticity .
- IR Spectroscopy : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight .
- Elemental Analysis : Ensure purity by matching calculated and observed C/H/N ratios .
Q. What standard assays are used for preliminary biological activity screening?
- Methodological Answer : Initial screening focuses on:
- Enzyme Inhibition Assays : Fluorescence-based or colorimetric assays to test interactions with kinases or proteases .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) using tritiated ligands .
- Cytotoxicity Screening : MTT or resazurin assays in cell lines (e.g., HEK293 or HeLa) .
Advanced Research Questions
Q. How can multi-step synthesis routes be optimized to improve yield and purity?
- Methodological Answer : Apply Design of Experiments (DOE) principles:
- Variables : Test solvent polarity, stoichiometry, and reaction time .
- Response Surface Methodology (RSM) : Optimize parameters like temperature and catalyst loading .
- Continuous Flow Reactors : Enhance scalability and reduce batch-to-batch variability .
Q. How should researchers resolve conflicting bioactivity data across studies?
- Methodological Answer : Analyze variables contributing to discrepancies:
- Assay Conditions : Compare buffer pH, ion concentration, and incubation times .
- Compound Purity : Re-run assays with HPLC-purified batches (≥95% purity) .
- Cell Line Variability : Validate results across multiple cell models (e.g., primary vs. immortalized cells) .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer : Combine:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over time (e.g., in GROMACS) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks .
- Dynamic NMR : Analyze temperature-dependent spectra to study conformational exchange .
Q. What advanced techniques characterize the compound’s tertiary structure in solid state?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Determine dihedral angles and intermolecular interactions (e.g., π-π stacking) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways .
- Powder X-ray Diffraction (PXRD) : Compare experimental and simulated patterns to confirm crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
